The synthesis of Clindamycin 3-Palmitate involves several key steps:
Industrial production methods are optimized for higher yields and purity, employing techniques such as column chromatography and recrystallization for purification .
Clindamycin 3-Palmitate has a complex molecular structure characterized by the following details:
Property | Value |
---|---|
CAS Number | 30747-19-4 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 8 |
Rotatable Bond Count | 23 |
Topological Polar Surface Area | 134 Ų |
Defined Atom Stereocenter Count | 9 |
Clindamycin 3-Palmitate can undergo various chemical reactions:
The synthesis processes often involve common reagents such as hydrochloric acid, sodium carbonate, and various organic solvents, ensuring a controlled reaction environment to minimize byproducts .
Clindamycin 3-Palmitate acts primarily by inhibiting bacterial protein synthesis. It binds specifically to the 50S subunit of the bacterial ribosome, targeting the 23S ribosomal RNA. This binding impedes both the assembly of the ribosome and the translation process. The mechanism is thought to involve clindamycin's structural similarity to tRNA molecules during peptide elongation cycles, which disrupts peptide chain initiation and may promote dissociation of peptidyl-tRNA from bacterial ribosomes .
Clindamycin 3-Palmitate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Density | Not determined |
Solubility | ~30 mg/ml in ethanol |
Partition Coefficient | Not determined |
Clindamycin 3-Palmitate is primarily used in clinical settings for:
CAS No.: 1374040-24-0
CAS No.: 2226-71-3
CAS No.: 18866-87-0
CAS No.: 25679-93-0
CAS No.: 339079-54-8
CAS No.: